Cas no 6529-53-9 (1-(2-Bromoethyl)-4-chlorobenzene)
1-(2-Bromoethyl)-4-chlorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Bromoethyl)-4-chlorobenzene
- 4-Chlorophenethyl bromide
- 4-Chlorophenethyl BroMide 97
- 2-(4-chlorophenyl)ethylbromide
- 1-Bromo-2-(4-chlorophenyl)ethane
- Benzene, 1-(2-bromoethyl)-4-chloro-
- p-Chlorophenethyl bromide
- YAFMYKFAUNCQPU-UHFFFAOYSA-N
- p-Chloro-.beta.-phenethyl bromide
- 1-Chloro-4-(2-bromoethyl)benzene
- 1-(2-Bromo-ethyl)-4-chloro-benzene
- 2-(P-CHLOROPHENYL)ETHYLBROMIDE
- KSC622K0J
- 4-CHLOROPHENETHYLBROMIDE
- 1-(bromoethyl)-4-chlorobenzene
- 4-Ch
- AC-8944
- SCHEMBL314167
- A8866
- CL8864
- AKOS011897740
- EN300-250166
- 4-Chlorophenethyl bromide, 97%
- AS-18477
- SY101293
- FT-0647649
- 2-(p-Chlorophenyl)ethyl bromide
- NS00035858
- 2-(4'-chlorophenyl)ethyl bromide
- BCP09513
- 2-(4-chlorophenyl)ethyl bromide
- MFCD00634271
- DTXSID80215635
- CS-W009513
- 1-(2-Bromethyl)-4-chlorbenzol
- AM82879
- 6529-53-9
- BBL101257
- 2-(p-chlorophenyl)ethylbromide;4-chlorophenethyl bromide;
- STL555053
- p-Chloro-beta-phenethyl bromide
- DTXCID10138126
- DB-010867
-
- MDL: MFCD00634271
- Inchi: 1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
- InChI Key: YAFMYKFAUNCQPU-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 217.95000
- Monoisotopic Mass: 217.95
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.5080 g/mL at 25 °C(lit.)
- Boiling Point: 76-78 °C/0.3 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.5715(lit.)
- PSA: 0.00000
- LogP: 3.27740
1-(2-Bromoethyl)-4-chlorobenzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:UN 3082 9 / PGIII
- WGK Germany:2
- Hazard Category Code: 22-41-51/53
- Safety Instruction: S26-S36/37/39-S61
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:S26;S36/37/39;S61
- Risk Phrases:R22; R41; R51/53
1-(2-Bromoethyl)-4-chlorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(2-Bromoethyl)-4-chlorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 651990-5G |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 5g |
¥1754.02 | 2023-12-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QU311-1g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 98% | 1g |
69.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QU311-5g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 98% | 5g |
210.0CNY | 2021-07-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005774-5g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 97% | 5g |
¥103 | 2024-05-22 | |
| TRC | C375185-1g |
4-Chlorophenethyl Bromide |
6529-53-9 | 1g |
$58.00 | 2023-05-18 | ||
| TRC | C375185-2.5g |
4-Chlorophenethyl Bromide |
6529-53-9 | 2.5g |
$75.00 | 2023-05-18 | ||
| TRC | C375185-5g |
4-Chlorophenethyl Bromide |
6529-53-9 | 5g |
$104.00 | 2023-05-18 | ||
| TRC | C375185-10g |
4-Chlorophenethyl Bromide |
6529-53-9 | 10g |
$178.00 | 2023-05-18 | ||
| TRC | C375185-25g |
4-Chlorophenethyl Bromide |
6529-53-9 | 25g |
$ 362.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C121844-1g |
1-(2-Bromoethyl)-4-chlorobenzene |
6529-53-9 | 97% | 1g |
¥29.90 | 2023-09-03 |
1-(2-Bromoethyl)-4-chlorobenzene Suppliers
Additional information on 1-(2-Bromoethyl)-4-chlorobenzene
Chemical Profile of 1-(2-Bromoethyl)-4-chlorobenzene (CAS No. 6529-53-9)
1-(2-Bromoethyl)-4-chlorobenzene, identified by its Chemical Abstracts Service (CAS) number 6529-53-9, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This molecule, featuring a benzene ring substituted with a 2-bromoethyl group at the ortho position and a 4-chloro group at the para position, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of various chemical applications.
The structural configuration of 1-(2-bromoethyl)-4-chlorobenzene imparts distinct reactivity, making it a versatile building block for further functionalization. The presence of both bromine and chlorine atoms provides multiple sites for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. These derivatives have found utility in medicinal chemistry, particularly in the design of novel therapeutic agents targeting various biological pathways.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that molecules incorporating halogen atoms can improve drug efficacy by facilitating better interactions with biological targets. For instance, 1-(2-bromoethyl)-4-chlorobenzene has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One notable application of 1-(2-bromoethyl)-4-chlorobenzene is in the development of small-molecule probes for biochemical research. Researchers have utilized this compound to investigate the mechanisms of enzyme inhibition and receptor binding. The bromo and chloro substituents serve as handles for chemical modification, allowing scientists to fine-tune the properties of the resulting compounds. Such modifications are essential for optimizing drug-like characteristics such as solubility, bioavailability, and selectivity.
The synthesis of 1-(2-bromoethyl)-4-chlorobenzene typically involves Friedel-Crafts alkylation followed by halogenation reactions. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the compound meets the stringent requirements of industrial and academic research. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(2-bromoethyl)-4-chlorobenzene's reactivity. Molecular modeling studies have predicted new synthetic pathways and provided insights into its interaction with biological targets. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the identification of promising candidates for further development.
The compound's role in medicinal chemistry extends beyond kinase inhibitors. It has been investigated as a scaffold for developing antiviral and antibacterial agents. The ability to introduce diverse functional groups into the benzene ring allows for the creation of molecules with tailored biological activities. For example, derivatives of 1-(2-bromoethyl)-4-chlorobenzene have shown potential in inhibiting viral proteases, which are essential for viral replication.
In conclusion, 1-(2-bromoethyl)-4-chlorobenzene (CAS No. 6529-53-9) is a multifaceted compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse modifications, making it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications, this molecule is poised to remain a cornerstone in the discovery and development of innovative chemical entities.
6529-53-9 (1-(2-Bromoethyl)-4-chlorobenzene) Related Products
- 344597-13-3(1,1'-Biphenyl, 4-(2-bromoethyl)-4'-chloro-)
- 108649-59-8(1-(2-Bromoethyl)-2,4-dichlorobenzene)
- 885279-71-0(Benzene,1-(2-bromo-1-phenylethyl)-3-chloro-)
- 885279-74-3(1-(2-Bromo-1-phenylethyl)-4-chlorobenzene)
- 39232-02-5(3,4-Dichlorophenethyl bromide)
- 121043-47-8(Benzene,1,1'-(2-bromoethylidene)bis[4-chloro-)
- 40173-94-2(2-(2-bromoethyl)-1,3-dichlorobenzene)
- 64473-35-4(1-(3-Bromopropyl)-4-chlorobenzene)
- 16799-05-6(1-(2-Bromoethyl)-3-chlorobenzene)
- 16793-91-2(1-(2-bromoethyl)-2-chlorobenzene)